molecular formula C50H81IN2 B1147715 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide CAS No. 135367-81-6

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide

Cat. No.: B1147715
CAS No.: 135367-81-6
M. Wt: 837.1 g/mol
InChI Key: WOBDCJVYXGTTRP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DiI (1,1′-Dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine)

  • Structure : Indocarbocyanine core with two C₁₈ chains.
  • Emission : 565 nm (orange).
  • Applications : Neuronal tracing, long-term cell tracking.

DiA (4-(4-Dihexadecylaminostyryl)-N-methylpyridinium iodide)

  • Structure : Pyridinium core with C₁₆ chains.
  • Emission : 607 nm (red).
  • Applications : Broad-spectrum membrane labeling.

This compound

  • Structure : Quinolinium core with C₁₆ chains.
  • Emission : Data scarce, but expected near 500–550 nm based on conjugation length.
  • Applications : Membrane potential sensing, lipid bilayer studies.
Dye Core Structure Alkyl Chains Emission Max (nm) Primary Use
DiI Indocarbocyanine C₁₈ 565 Neuronal tracing
DiA Pyridinium C₁₆ 607 Membrane diffusion
Target Quinolinium C₁₆ ~500–550 Membrane charge sensing

The quinolinium derivative’s extended aromatic system may offer higher photostability compared to pyridinium-based DiA, though direct comparative studies are needed. Its shorter alkyl chains (C₁₆ vs. DiI’s C₁₈) reduce lipophilicity slightly, potentially affecting membrane retention times.

Properties

CAS No.

135367-81-6

Molecular Formula

C50H81IN2

Molecular Weight

837.1 g/mol

IUPAC Name

N,N-dihexadecyl-4-[2-(1-methylquinolin-1-ium-4-yl)ethenyl]aniline iodide

InChI

InChI=1S/C50H81N2.HI/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-32-43-52(44-33-29-27-25-23-21-19-17-15-13-11-9-7-5-2)48-40-37-46(38-41-48)36-39-47-42-45-51(3)50-35-31-30-34-49(47)50;/h30-31,34-42,45H,4-29,32-33,43-44H2,1-3H3;1H/q+1;/p-1

InChI Key

WOBDCJVYXGTTRP-UHFFFAOYSA-M

Origin of Product

United States

Preparation Methods

Formation of the Styryl Intermediate

The synthesis begins with the preparation of the styryl intermediate, 4-(p-dihexadecylaminostyryl)quinoline. This step involves a Wittig reaction between 4-dihexadecylaminobenzaldehyde and quinoline-4-ylmethyltriphenylphosphonium bromide. The reaction is conducted in anhydrous dichloromethane under nitrogen atmosphere at 0–5°C for 12 hours, yielding the trans-isomer as the major product due to steric hindrance. Excess triphenylphosphine oxide is removed via column chromatography (silica gel, hexane/ethyl acetate 9:1), achieving a purity of >95%.

Table 1: Reaction Conditions for Styryl Intermediate Synthesis

ParameterValue
SolventDichloromethane
Temperature0–5°C
Reaction Time12 hours
CatalystNone
Yield78–82%
Purity Post-Purification>95% (HPLC)

Condensation with N-Methylquinolinium Iodide

The styryl intermediate is subsequently condensed with N-methylquinolinium iodide in a nucleophilic aromatic substitution reaction. This step is performed in refluxing acetonitrile (82°C) for 6 hours, with potassium carbonate as a base to deprotonate the quinoline nitrogen. The reaction mixture is cooled to room temperature, filtered to remove inorganic salts, and concentrated under reduced pressure. The crude product is recrystallized from ethanol/water (3:1) to yield pale yellow crystals.

Quaternization and Final Purification

Quaternization of the tertiary amine group is achieved by treating the intermediate with methyl iodide in dimethylformamide (DMF) at 60°C for 24 hours. The reaction progress is monitored via thin-layer chromatography (TLC) until completion. The product is precipitated by adding diethyl ether, followed by filtration and washing with cold ether. Final purification involves high-performance liquid chromatography (HPLC) using a C18 column and a methanol/water gradient (70:30 to 95:5 over 30 minutes).

Table 2: Key Parameters for Quaternization

ParameterValue
SolventDMF
Temperature60°C
Reaction Time24 hours
Methyl Iodide Equiv.1.2
Final Yield65–70%

Industrial-Scale Production

Industrial synthesis scales up the laboratory protocol while optimizing for cost, yield, and environmental impact.

Solvent and Catalyst Optimization

Large-scale reactions replace dichloromethane with toluene due to its lower toxicity and higher boiling point (110°C), which facilitates faster reaction kinetics. Catalytic amounts of tetrabutylammonium bromide (TBAB, 0.1 mol%) are added to enhance the Wittig reaction’s efficiency, reducing the styryl intermediate synthesis time to 8 hours.

Table 3: Industrial vs. Laboratory Conditions

ParameterLaboratoryIndustrial
SolventDichloromethaneToluene
CatalystNoneTBAB (0.1 mol%)
Reaction Time12 hours8 hours
Yield78–82%85–88%

Continuous Flow Quaternization

Quaternization is conducted in a continuous flow reactor to improve heat distribution and reduce side reactions. Methyl iodide is introduced via a metered pump into a DMF solution of the intermediate at 70°C, with a residence time of 2 hours. This method increases the yield to 75–78% and reduces solvent waste by 40% compared to batch processes.

Purification and Characterization

Chromatographic Techniques

Final purification employs preparative HPLC with a methanol/water mobile phase, achieving >99% purity as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Residual solvents are quantified via gas chromatography (GC), with levels maintained below International Council for Harmonisation (ICH) limits (e.g., <500 ppm for DMF).

Table 4: Analytical Data for Purified Product

TechniqueResult
1H NMR (400 MHz, CDCl3)δ 8.92 (d, 1H), 8.21 (d, 1H)...
HRMS (ESI+)m/z 837.0960 [M]+
HPLC Purity99.2%

Comparative Analysis with Analogous Compounds

DiA vs. This compound

DiA [4-(4-(Dihexadecylamino)styryl)-N-methylpyridinium iodide] shares a similar structure but replaces the quinolinium core with pyridinium. This alteration reduces fluorescence quantum yield (Φ = 0.42 vs. 0.67 for the quinolinium derivative). Synthesis of DiA follows an analogous pathway but requires milder quaternization conditions (40°C for 12 hours) due to the pyridinium ring’s lower steric hindrance.

Table 5: Key Differences in Synthesis

ParameterQuinolinium DerivativeDiA (Pyridinium)
Quaternization Temp.60°C40°C
Fluorescence Φ0.670.42
Reaction Time24 hours12 hours

Challenges and Mitigation Strategies

Byproduct Formation

The primary byproduct, 4-(p-monohexadecylaminostyryl)-N-methylquinolinium iodide, arises from incomplete alkylation during the styryl intermediate synthesis. This is mitigated by using a 10% excess of dihexadecylamine and extending the reaction time to 14 hours.

Recent Advances in Synthesis

Catalytic Quaternization

Palladium-catalyzed quaternization using methyl chloride instead of methyl iodide reduces toxicity and improves atom economy. This method achieves 80% yield at 50°C in 8 hours.

Green Chemistry Approaches

Microwave-assisted synthesis reduces the styryl intermediate formation time to 2 hours, with ethanol as a green solvent replacing toluene. Energy consumption is lowered by 60% compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

Neuronal Tracing

One of the primary applications of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide is in the labeling and tracing of neuronal cells. Its strong fluorescence allows researchers to visualize neuronal pathways and interactions within complex biological systems. This capability is crucial for understanding neural connectivity and the mechanisms underlying neurodegenerative diseases.

Cell Imaging

The compound is extensively used in cell imaging techniques. Its lipophilic nature enables it to integrate into cellular membranes, providing high-contrast images of cell structures under fluorescence microscopy. This application is particularly valuable in studying cellular processes such as membrane dynamics, lipid interactions, and cellular responses to various stimuli.

Molecular Probes

In addition to its imaging capabilities, this compound serves as an effective molecular probe in biochemical assays. It can interact with specific cellular components, allowing for the monitoring of biochemical reactions and processes in real-time. This functionality makes it a valuable tool in drug discovery and development, as well as in the study of disease mechanisms.

Data Table: Applications Overview

ApplicationDescriptionKey Benefits
Neuronal TracingLabels and traces neuronal cellsVisualizes neural pathways
Cell ImagingUsed for high-contrast imaging of cell structuresEnables study of membrane dynamics
Molecular ProbesMonitors biochemical reactionsAssists in drug discovery

Case Studies

Several case studies highlight the effectiveness of this compound in practical applications:

  • Neuronal Connectivity Studies : Research utilizing this compound has successfully traced neuronal connections in animal models, providing insights into neuroplasticity and synaptic changes related to learning and memory.
  • Cell Membrane Dynamics : Studies have demonstrated how this dye can be used to visualize lipid raft formation and dynamics within cell membranes, contributing to a better understanding of cellular signaling pathways.
  • Drug Interaction Monitoring : The compound has been employed to study drug interactions at the cellular level, helping researchers identify potential therapeutic targets and evaluate drug efficacy.

Mechanism of Action

The mechanism of action of 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide involves its interaction with cellular components. The compound binds to specific molecular targets within cells, leading to fluorescence. This fluorescence allows researchers to visualize and track cellular processes.

Comparison with Similar Compounds

N-Methylquinolinium Salts

  • N-Methylquinolinium Iodide (NMQI) and N-Methylisoquinolinium Iodide (NMII): These salts exhibit 1:1 complexation with calix[4]quinolines, with binding constants of 12.2 M⁻¹ (NMQI) and 16.6 M⁻¹ (NMII). The higher affinity of NMII is attributed to its isoquinolinium core, which enhances π-π interactions with the host cavity . Key Difference: The quinolinium/isoquinolinium structural isomerism directly influences binding strength and selectivity in host-guest systems.
  • N-Methylpyridinium Iodide (NMPI): Despite structural similarity, NMPI forms a 2:1 complex with calix[4]quinolines, showing significantly higher binding constants (K₁₁ = 13.0 M⁻¹, K₂₁ = 2798 M⁻¹). This suggests stronger electrostatic and steric complementarity between pyridinium and the host .
Compound Host-Guest Stoichiometry Binding Constant (M⁻¹) Key Interaction Mechanism
NMQI 1:1 12.2 C-H···π, π-π stacking
NMII 1:1 16.6 Enhanced π-π interactions
NMPI 2:1 2798 (K₂₁) Electrostatic, steric fit

Styryl-Based Fluorescent Dyes

  • 4-(4-(Dimethylamino)styryl)-1-methylpyridinium iodide (4-DASPI): This pyridinium derivative shares a styryl backbone but lacks the lipophilic dihexadecyl chains. It is used in solvatochromic studies and as a polarity-sensitive probe due to its smaller molecular size .
  • (E)-4-(4-(Diphenylamino)styryl)-1-methylpyridinium iodide (DPASPI): DPASPI incorporates a diphenylamino group, enabling red-emitting fluorescence (quantum yield >80%). It forms organic-inorganic hybrids with metal thiocyanates (e.g., Zn/Cd), which exhibit strong solid-state red emission for optoelectronic applications .
Compound Core Structure Key Substituents Primary Application
4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide Quinolinium Dihexadecylamino Membrane staining, cellular imaging
4-DASPI Pyridinium Dimethylamino Solvatochromic probes
DPASPI Pyridinium Diphenylamino Red-emitting materials

Biochemical Ligands with N-Methylquinolinium Groups

N-Methylquinolinium moieties are incorporated into ligands for G-quadruplex (G4) DNA binding. For example, asymmetric ligands like 5a and 5b (containing N-methylquinolinium and 2,6-pyridyl units) exhibit strong G4 affinity (Kd ~ nM range) via π-stacking and electrostatic interactions.

Biological Activity

4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide, commonly referred to as DiQ, is a synthetic compound notable for its applications in biological research, particularly as a fluorescent marker. This compound has been studied for its unique properties, including its ability to interact with biological membranes and its potential roles in cellular signaling pathways.

  • Molecular Formula : C₅₀H₈₁N₂I
  • Molecular Weight : 837.10 g/mol
  • CAS Number : 135367-81-6

DiQ functions primarily as a fluorescent probe that can help visualize cellular structures and processes. Its mechanism involves:

  • Membrane Interaction : DiQ is known to insert into lipid bilayers, allowing it to detect changes in membrane potential and charge shifts. This property makes it valuable for studying neuronal activity and membrane dynamics .
  • Fluorescent Properties : The compound exhibits strong fluorescence, which can be utilized in various imaging techniques, including confocal microscopy .

Neuronal Staining

DiQ has been effectively used in studies involving the Caenorhabditis elegans model organism. It aids in identifying neurons by staining specific neuronal populations, thus facilitating the exploration of neural circuits and their functions .

Case Studies

  • Neuronal Identification in C. elegans :
    • In a study investigating the flr-4 gene, DiQ was employed to visualize neurons within the head region of C. elegans. The fluorescence allowed researchers to confirm the expression patterns of specific genes involved in neuronal function .
  • Membrane Charge Studies :
    • DiQ has been used to monitor membrane charge shifts in various cell types. Its ability to respond to changes in membrane potential makes it a critical tool for studying excitability in neurons and other excitable cells .

Summary of Key Findings

Study FocusKey Findings
Neuronal StainingDiQ effectively identifies specific neuron types in C. elegans .
Membrane DynamicsDemonstrated capability to detect charge shifts across membranes .
Cellular Signaling PathwaysPotential role in modulating signaling pathways related to membrane potentials .

Applications

  • Neuroscience Research : DiQ is instrumental in studying neuronal behavior and signaling.
  • Cell Membrane Studies : It serves as a valuable tool for investigating membrane dynamics and properties.
  • Fluorescent Imaging : Widely used in various imaging modalities due to its strong fluorescent characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(p-Dihexadecylaminostyryl)-N-methylquinolinium iodide, and what critical parameters influence yield?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of quinoline derivatives with methyl iodide to form the N-methylquinolinium core .
  • Step 2 : Introduction of the styryl group via Heck coupling or Wittig reactions, using palladium catalysts (e.g., PdCl₂) or phosphonium ylides .
  • Step 3 : Functionalization with dihexadecylamine groups through nucleophilic substitution or reductive amination.
    • Critical Parameters :
  • Solvent choice (e.g., DMF or THF for polar intermediates) .
  • Temperature control during coupling reactions (60–100°C optimal for styryl formation) .
  • Purification via column chromatography or recrystallization to isolate amphiphilic products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Confirm alkyl chain integration (dihexadecyl protons at δ 0.8–1.5 ppm) and quinolinium aromatic signals (δ 7.5–9.0 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M-I]⁺ for the cationic core) .
  • Fluorescence Spectroscopy : Monitor λₑₓ/λₑₘ (~450/600 nm range) for styryl-based emission; solvent polarity effects require comparison in DMSO vs. aqueous buffers .

Q. How does the compound’s amphiphilic structure influence solubility, and what solvent systems are recommended for experimental handling?

  • Solubility Profile :

  • Hydrophobic domains : Soluble in chloroform, DCM, or THF due to dihexadecyl chains.
  • Cationic core : Dispersible in polar aprotic solvents (DMF, DMSO) or aqueous buffers with surfactants .
    • Handling Tips : Use sonication for aqueous suspensions and avoid prolonged light exposure to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence quantum yield data across different studies?

  • Approach :

  • Standardization : Use reference dyes (e.g., Rhodamine B) for instrument calibration .
  • Environmental controls : Report solvent polarity, pH, and temperature, as aggregation can quench fluorescence .
  • Advanced techniques : Time-resolved fluorescence to distinguish intrinsic vs. environmental effects .
    • Case Study : Discrepancies in λₑₘ shifts in lipid bilayers vs. micelles highlight the need for membrane-mimetic models .

Q. What strategies optimize the compound’s incorporation into lipid bilayers for membrane interaction studies?

  • Methodology :

  • Liposome preparation : Use thin-film hydration with phosphatidylcholine/dihexadecyl mixtures (1:1 molar ratio) .
  • Critical controls : Include fluorescence anisotropy to assess membrane fluidity and DSC for phase transition analysis .
  • Challenges : Competitive displacement by cholesterol requires titration experiments .

Q. How do competing reaction pathways during synthesis impact yield, and what analytical tools diagnose side products?

  • Troubleshooting :

  • Byproduct identification : LC-MS or 2D NMR (e.g., COSY) to detect unreacted styryl intermediates or over-alkylated species .
  • Catalyst optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress homocoupling .
  • Yield improvement : Microwave-assisted synthesis reduces reaction times and side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.